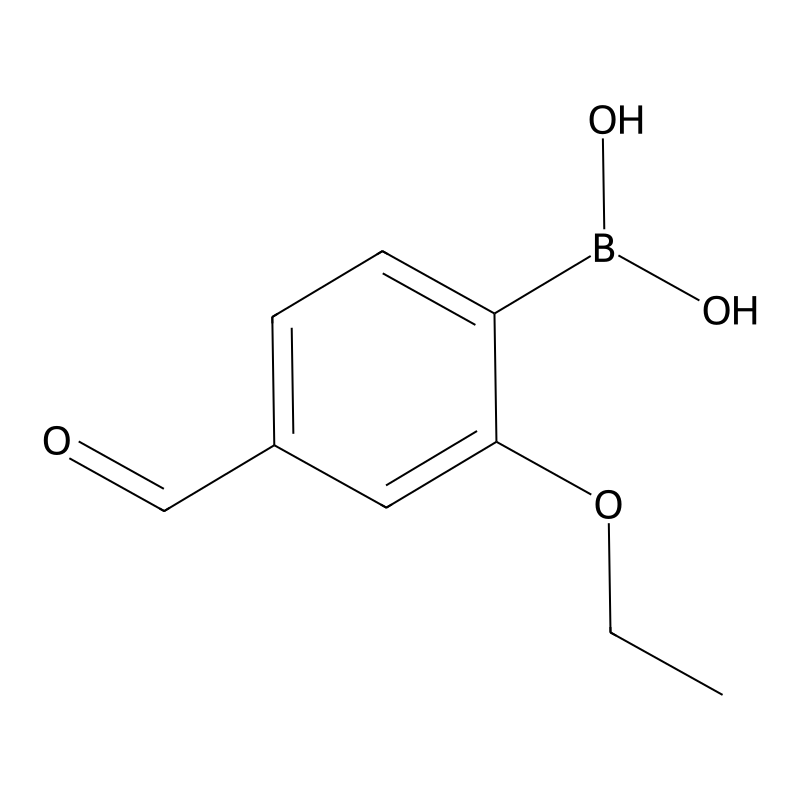(2-Ethoxy-4-formylphenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Applications in Organic Synthesis
(2-Ethoxy-4-formylphenyl)boronic acid can be a valuable building block in organic synthesis due to the presence of both a boronic acid group and a formyl group (CHO). The boronic acid functionality can participate in Suzuki-Miyaura couplings, a powerful method for creating carbon-carbon bonds []. This allows researchers to attach the (2-ethoxy-4-formylphenyl) moiety to various organic molecules, enabling the synthesis of complex organic structures.
(2-Ethoxy-4-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and an ethoxy-substituted aromatic ring. This compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The boronic acid moiety allows for participation in various
The primary reaction involving (2-Ethoxy-4-formylphenyl)boronic acid is the Suzuki-Miyaura coupling reaction, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is significant in the synthesis of complex organic molecules. Additionally, (2-Ethoxy-4-formylphenyl)boronic acid can undergo oxidation to yield corresponding phenols or aldehydes, depending on the reaction conditions.
Research indicates that boronic acids exhibit various biological activities, including anti-cancer properties and enzyme inhibition. Specifically, (2-Ethoxy-4-formylphenyl)boronic acid may interact with biological targets through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a candidate for developing inhibitors against certain enzymes, such as proteases and glycosidases.
Several methods are employed to synthesize (2-Ethoxy-4-formylphenyl)boronic acid:
- Boronate Ester Formation: Reaction of 4-formylphenol with boron reagents such as trimethyl borate followed by hydrolysis.
- Direct Boronation: Using boron trioxide or boric acid in a solvent like ethanol under reflux conditions can yield the desired product.
- Functionalization of Aromatic Compounds: Starting from 2-ethoxy-4-bromobenzaldehyde, a coupling reaction can be performed with a boron source.
(2-Ethoxy-4-formylphenyl)boronic acid finds applications in:
- Organic Synthesis: As a building block in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: In the development of polymers and materials that require specific functional groups for further modification.
- Biochemistry: As a tool for enzyme inhibition studies and potential drug development.
Studies on the interactions of (2-Ethoxy-4-formylphenyl)boronic acid with biological molecules have shown its ability to selectively bind to certain proteins and enzymes. This binding is often reversible and can be utilized in drug design to create targeted therapies that modulate enzyme activity or protein interactions.
Several compounds share structural similarities with (2-Ethoxy-4-formylphenyl)boronic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group | Commonly used in Suzuki reactions; less sterically hindered. |
| 4-Borono-1-benzenesulfonic Acid | Sulfonic acid group | Enhanced water solubility; used in biochemical assays. |
| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl substituent | Increased lipophilicity; potential use in medicinal chemistry. |
| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group | Enhanced electronic properties; useful in dye synthesis. |
Uniqueness of (2-Ethoxy-4-formylphenyl)boronic Acid
The unique combination of an ethoxy group and a formyl substituent on the aromatic ring distinguishes (2-Ethoxy-4-formylphenyl)boronic acid from other boronic acids. This configuration allows for specific reactivity patterns not present in simpler or more complex analogs, making it particularly valuable in targeted synthetic applications and biological investigations.








